5-Formyl-2-methylbenzonitrile

Descripción

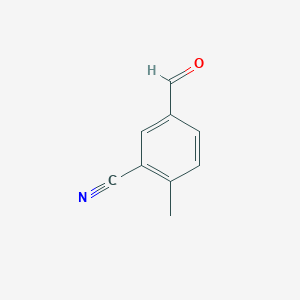

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-formyl-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIDYGYXTDXIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592687 | |

| Record name | 5-Formyl-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27613-36-1 | |

| Record name | 5-Formyl-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Formyl-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methylbenzonitrile is a substituted aromatic nitrile containing both a formyl and a methyl group on the benzene ring. Its bifunctional nature makes it a molecule of interest in organic synthesis and potentially in the development of novel chemical entities for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development activities. The information is presented with a focus on clarity and practical application, including tabulated data, experimental protocols, and logical workflow diagrams.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties are derived from experimental data, others are based on computational predictions and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Melting Point | No experimental data available | |

| Boiling Point | 235.5 ± 20.0 °C (Predicted) | [1] |

| Density | ~1.12 g/cm³ (Calculated) | [1] |

| Solubility | Slightly soluble in water. Expected to be soluble in common organic solvents such as ethanol, acetone, and chloroform. |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.9 | Singlet | Aldehydic proton (-CHO) |

| ~7.8-8.0 | Multiplet | Aromatic protons |

| ~2.5 | Singlet | Methyl protons (-CH₃) |

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Carbonyl carbon (C=O) |

| ~118 | Nitrile carbon (C≡N) |

| ~130-140 | Aromatic carbons |

| ~20 | Methyl carbon (-CH₃) |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physical properties. The following are generalized procedures that can be adapted for this compound.

Determination of Solubility (Qualitative)

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid does not dissolve completely, the compound is "partially soluble" or "insoluble."

-

Repeat the procedure for each solvent.

Synthesis Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the formylation of 2-methylbenzonitrile. The following diagram illustrates a logical workflow for its synthesis and purification.

Caption: A logical workflow for the synthesis and purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. While some benzonitrile derivatives are known to exhibit a range of biological activities, the specific biological role of this compound remains an area for future research. One source indicates its use as a specialty product in proteomics research, suggesting a potential application in this field.

Conclusion

This compound is a chemical compound with established structural features but incompletely characterized physical properties. This guide has summarized the available data, including its molecular formula, molecular weight, and predicted boiling point and density. While experimental values for several key physical properties are lacking, the provided spectroscopic information and generalized experimental protocols offer a solid foundation for researchers. The synthesis workflow diagram provides a clear overview of its preparation. Further investigation into the experimental determination of its physical properties and exploration of its potential biological activities are warranted to fully understand and exploit the potential of this molecule in various scientific disciplines.

References

An In-depth Technical Guide to 5-Formyl-2-methylbenzonitrile (CAS: 27613-36-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formyl-2-methylbenzonitrile, a key bifunctional aromatic compound. This document details its physicochemical properties, spectroscopic data, synthesis, and potential applications in research and drug discovery, with a focus on its relevance to proteomics and as a versatile chemical intermediate.

Physicochemical Properties

This compound is a solid organic compound characterized by the presence of both a nitrile and a formyl (aldehyde) functional group attached to a toluene scaffold. These functional groups provide two reactive centers, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 27613-36-1 | N/A |

| Molecular Formula | C₉H₇NO | N/A |

| Molecular Weight | 145.16 g/mol | N/A |

| Physical Form | Solid | N/A |

| Storage Temperature | 2-8°C, under inert atmosphere | N/A |

| Boiling Point (Predicted) | 235.5 ± 20.0 °C at 760 mmHg | N/A |

| Density (Predicted) | ~1.12 g/cm³ | N/A |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of its functional groups (aromatic nitrile, aldehyde, and substituted benzene ring), the expected spectroscopic characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methyl group protons. The aromatic protons would likely appear as complex multiplets in the range of 7.5-8.0 ppm. The aldehyde proton should be a singlet at a downfield chemical shift, typically between 9.8 and 10.1 ppm. The methyl protons would appear as a singlet further upfield, likely in the range of 2.4-2.6 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by signals for the nine carbon atoms in unique electronic environments. The nitrile carbon is expected in the 115-120 ppm region. The aldehyde carbonyl carbon would be significantly downfield, around 190-195 ppm. The aromatic carbons would resonate between 125 and 145 ppm, and the methyl carbon would be found upfield, typically between 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A sharp, strong band around 2220-2240 cm⁻¹ would indicate the C≡N stretching of the nitrile group.[1] The C=O stretching of the aromatic aldehyde would be observed as a strong absorption in the region of 1690-1715 cm⁻¹.[2] Additionally, C-H stretching vibrations of the aromatic ring and the methyl group would be present.

Synthesis and Reactivity

Representative Experimental Protocol: Cyanation of an Aromatic Halide

The following is a general procedure for the cyanation of an aromatic bromide, which can be adapted for the synthesis of this compound from 3-bromo-4-methylbenzaldehyde.

Materials:

-

3-bromo-4-methylbenzaldehyde

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylbenzaldehyde in DMF under an inert atmosphere.

-

Add copper(I) cyanide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and proteomics.

Role in Drug Discovery

Benzonitrile derivatives are a common motif in many pharmaceutical agents.[3] The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide. The aldehyde group is a versatile handle for various chemical transformations, including reductive amination to form substituted amines, oxidation to a carboxylic acid, and as a precursor for the synthesis of heterocyclic rings. This dual reactivity allows for the construction of diverse molecular scaffolds for screening as potential drug candidates. For instance, benzonitriles have been investigated as inhibitors for a range of enzymes and receptors.[4][5]

Caption: Potential synthetic pathways for drug discovery using this compound.

Application in Proteomics Research

While specific applications of this compound in proteomics are not extensively documented, its functional groups suggest potential use as a chemical probe or for cross-linking studies.[6][7] The aldehyde can react with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a Schiff base, which can then be reduced to a stable secondary amine. The nitrile group could potentially be used in bioorthogonal reactions or as a reporter group. This dual functionality could allow for the targeted labeling or cross-linking of proteins for their identification and the study of protein-protein interactions.

Caption: Proposed workflow for protein labeling using this compound.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, drug discovery, and proteomics research. Its dual functionality allows for the construction of a wide array of complex molecules and chemical probes. Further research into the experimental properties and applications of this compound is warranted to fully explore its utility in advancing scientific discovery.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to 5-Formyl-2-methylbenzonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-methylbenzonitrile, also known as 3-cyano-4-methylbenzaldehyde, is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring both a reactive aldehyde and a versatile nitrile group, positions it as a crucial building block for the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its critical role as an intermediate in the development of targeted cancer therapies, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors, offering detailed experimental protocols and pathway visualizations to support researchers in this field.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 27613-36-1) possesses a molecular formula of C₉H₇NO and a molecular weight of 145.16 g/mol . The structure consists of a benzene ring substituted with a methyl group at position 2, a nitrile group at position 1, and a formyl (aldehyde) group at position 5. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable synthon in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27613-36-1 | |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol | |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 85-89 °C | N/A |

| Boiling Point | Predicted: 285.4±25.0 °C | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

| PSA (Polar Surface Area) | 40.86 Ų | [1] |

| LogP | 1.67918 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, typically involving the introduction of a formyl group onto a 2-methylbenzonitrile scaffold or the cyanation of a corresponding benzaldehyde derivative. A common approach involves the oxidation of the methyl group of 2,5-dimethylbenzonitrile or the formylation of 2-methylbenzonitrile. Below is a representative synthetic workflow.

Detailed Experimental Protocol: Synthesis from 2-Methyl-5-bromobenzonitrile

This protocol describes a plausible method for the synthesis of this compound via lithiation followed by formylation.

Materials:

-

2-Methyl-5-bromobenzonitrile

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Syringes and needles

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is flushed with argon or nitrogen gas.

-

Starting Material Dissolution: 2-Methyl-5-bromobenzonitrile (1.0 equivalent) is dissolved in anhydrous THF under an inert atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9-8.1 | m | 2H | Aromatic protons (H4, H6) |

| ~7.5 | d | 1H | Aromatic proton (H3) |

| ~2.6 | s | 3H | Methyl protons (-CH₃) |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbonyl carbon (C=O) |

| ~142 | Aromatic carbon (C2) |

| ~137 | Aromatic carbon (C5) |

| ~135 | Aromatic carbon (C4) |

| ~133 | Aromatic carbon (C6) |

| ~130 | Aromatic carbon (C3) |

| ~118 | Nitrile carbon (C≡N) |

| ~114 | Aromatic carbon (C1) |

| ~20 | Methyl carbon (-CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (methyl) |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~2230 | Strong | Nitrile (C≡N) stretch |

| ~1700 | Strong | Aldehyde carbonyl (C=O) stretch |

| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 145 | Molecular ion [M]⁺ |

| 144 | [M-H]⁺ |

| 116 | [M-CHO]⁺ |

| 90 | [M-CHO-CN]⁺ |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the FT-IR spectrum using a suitable spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Applications in Drug Development

The dual functionality of this compound makes it a highly valuable intermediate in the synthesis of various pharmaceutical agents.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, while the formyl group can be oxidized, reduced, or participate in various carbon-carbon bond-forming reactions.[2] This versatility allows for the construction of diverse molecular scaffolds.

A prominent application of this compound and its derivatives is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.[3] For instance, the structurally related 2-fluoro-5-formylbenzonitrile is a key intermediate in the synthesis of Olaparib, a PARP inhibitor used in the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers, particularly those with BRCA1 or BRCA2 mutations.[3][4]

Role in PARP Inhibition Signaling Pathway

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs accumulate and, during DNA replication, lead to the formation of DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality. This compound serves as a precursor to the core structures of PARP inhibitors that bind to the active site of the PARP enzyme.

Conclusion

This compound is a strategically important molecule in the landscape of modern organic synthesis and drug discovery. Its bifunctional nature provides a versatile platform for the creation of complex and biologically active compounds. The detailed information on its structure, properties, synthesis, and spectroscopic characterization provided in this guide serves as a valuable resource for researchers. As the field of targeted therapy continues to expand, the demand for such key intermediates is expected to grow, further solidifying the importance of this compound in the development of next-generation pharmaceuticals.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Formyl-2-methylbenzonitrile: A Technical Guide for Researchers

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This technical guide provides an in-depth overview of 5-Formyl-2-methylbenzonitrile, a specialized chemical compound with applications in proteomics and as a building block in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing both a nitrile and a formyl (aldehyde) functional group. These groups confer specific reactivity, making it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds.[1] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇NO | [2][3] |

| Molecular Weight | 145.16 g/mol | [2][3] |

| CAS Number | 27613-36-1 | [2][3] |

| Appearance | Solid (form may vary) | - |

| Synonyms | 3-cyano-4-methylbenzaldehyde, 5-formyl-2-methyl-benzonitrile | [4] |

Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of this compound from 5-bromo-2-methylbenzaldehyde. This workflow is based on analogous preparations of similar benzonitrile derivatives.

References

An In-Depth Technical Guide to the Spectroscopic Data of 5-Formyl-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Formyl-2-methylbenzonitrile (CAS No: 27613-36-1; Molecular Formula: C₉H₇NO; Molecular Weight: 145.16 g/mol ).[1][2] Due to the limited availability of public domain raw spectral data, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for the acquisition of such data. The guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development, enabling them to anticipate spectral features and design appropriate analytical methodologies.

Introduction

This compound is a bifunctional aromatic compound featuring both a nitrile and an aldehyde functional group. This unique substitution pattern makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide summarizes the expected data from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

While specific, experimentally-derived raw data is not widely published, the following tables summarize the anticipated chemical shifts and spectral peaks based on the known structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | N/A |

| Aromatic (H-6) | ~7.9 | Singlet (s) or Doublet (d) | ~1.5-2.0 |

| Aromatic (H-4) | ~7.8 | Doublet of Doublets (dd) | ~8.0, ~1.5-2.0 |

| Aromatic (H-3) | ~7.5 | Doublet (d) | ~8.0 |

| Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) | N/A |

Note: Predicted values are based on standard substituent effects in a deuterated chloroform (CDCl₃) solvent.

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~191 |

| Aromatic (C-2) | ~145 |

| Aromatic (C-5) | ~137 |

| Aromatic (C-4) | ~135 |

| Aromatic (C-6) | ~132 |

| Aromatic (C-3) | ~130 |

| Nitrile (-CN) | ~118 |

| Aromatic (C-1) | ~112 |

| Methyl (-CH₃) | ~20 |

Note: Predicted values are based on standard substituent effects in a deuterated chloroform (CDCl₃) solvent.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |

| Aldehyde C-H Stretch | 2850 - 2820 & 2750 - 2720 | Weak (Often two bands) |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp |

| Carbonyl (C=O) Stretch | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-H Bending | 1475 - 1370 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 145.05 | Molecular Ion |

| [M-1]⁺ | 144.05 | Loss of aldehydic hydrogen |

| [M-29]⁺ | 116.04 | Loss of CHO group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-5 seconds.

-

Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the proton spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (Neat): If the sample is an oil, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) and place in a solution cell.

-

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the empty sample compartment (or KBr pellet/solvent) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): A common technique for GC-MS, providing fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI): Typically used for LC-MS, a soft ionization technique that often preserves the molecular ion.

-

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

-

Data Acquisition: The mass spectrum is typically acquired over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Conclusion

This guide provides a framework for understanding and acquiring the spectroscopic data of this compound. While experimentally obtained public data is scarce, the predicted values and generalized protocols herein offer a valuable starting point for researchers. Accurate spectroscopic characterization is a critical component of chemical research, ensuring the identity and purity of synthesized compounds and enabling the advancement of scientific discovery. It is recommended that researchers acquire their own analytical data for this compound following the protocols outlined as a guide.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Formyl-2-methylbenzonitrile

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Formyl-2-methylbenzonitrile, a specialty chemical utilized in proteomics research.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure and proton correlations.

Molecular Structure and Proton Environment

This compound (CAS Number: 27613-36-1, Molecular Formula: C₉H₇NO) possesses a disubstituted benzonitrile core with a formyl (-CHO) and a methyl (-CH₃) group.[1] The distinct electronic environments of the protons result in a characteristic ¹H NMR spectrum, which is a powerful tool for structural elucidation and purity assessment. The aromatic ring contains three protons, each with a unique chemical shift and coupling pattern due to their relative positions to the electron-withdrawing nitrile and formyl groups, and the electron-donating methyl group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aldehydic proton, the methyl protons, and the three aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H (-CHO) | ~9.99 | Singlet (s) | 1H |

| Aromatic H-6 | ~8.11 | Doublet (d) | 1H |

| Aromatic H-4 | ~8.00 | Doublet of doublets (dd) | 1H |

| Aromatic H-3 | ~7.53 | Doublet (d) | 1H |

| Methyl H (-CH₃) | ~2.66 | Singlet (s) | 3H |

Note: The presented chemical shift values are typical and may vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be between 40-50 mm.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample for chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

3.2. Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: The experiment is typically conducted at room temperature.

-

Acquisition Parameters: Standard acquisition parameters for a ¹H NMR experiment are generally sufficient. This includes an appropriate number of scans to achieve a good signal-to-noise ratio.

Visualization of Structure and Coupling

The following diagrams illustrate the chemical structure of this compound and the key through-bond correlations (J-couplings) that give rise to the observed splitting patterns in the aromatic region of the ¹H NMR spectrum.

Caption: Chemical structure of this compound.

Caption: J-coupling correlations in the aromatic region.

References

An In-depth Technical Guide on the Reactivity of the Formyl Group in 5-Formyl-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-methylbenzonitrile is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the construction of complex heterocyclic structures relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the formyl group within this molecule. It details the chemical transformations the aldehyde moiety can undergo, including oxidation, reduction, and carbon-carbon and carbon-nitrogen bond-forming reactions. This document presents structured data, detailed experimental protocols derived from analogous systems, and visual diagrams of key reaction pathways to serve as a practical resource for laboratory and development applications.

Introduction

This compound (CAS No. 27613-36-1) possesses two key functional groups: a nitrile and a formyl group. The formyl group, an aldehyde, is a highly reactive site amenable to a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent hydrogen atom can be abstracted in oxidation reactions. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group on the aromatic ring electronically influences the reactivity of the formyl group. This guide focuses on the principal reactions of the formyl moiety, providing a foundational understanding for its application in synthetic strategies.

Spectroscopic and Physical Data

A summary of the key physical and spectroscopic data for this compound is provided below.

| Property | Value |

| CAS Number | 27613-36-1 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol [1] |

| Appearance | Not specified (typically a solid) |

| 1H NMR (CDCl₃) | δ ~10.0 (s, 1H, CHO), 7.8-8.1 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃) |

| 13C NMR (CDCl₃) | δ ~191 (CHO), 140-145 (Ar-C), 130-135 (Ar-C), ~118 (CN), ~20 (CH₃) |

| Infrared (IR) | ~2230 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch) |

Note: NMR and IR data are estimated based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Reactivity of the Formyl Group

The formyl group in this compound is a versatile handle for a variety of chemical transformations. The primary reactions include oxidation, reduction, and nucleophilic additions leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid, yielding 3-cyano-4-methylbenzoic acid. This transformation is a fundamental step in modifying the electronic and physical properties of the molecule, for instance, to introduce a coordinating group or to alter its polarity.

| Reaction | Product | Reagents and Conditions |

| Oxidation | 3-cyano-4-methylbenzoic acid | Potassium permanganate (KMnO₄), aqueous base; or Jones reagent (CrO₃/H₂SO₄) in acetone. |

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide or a mixture of t-butanol and water.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (approx. 1.1 eq) in water to the stirred solution of the aldehyde. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature below 20 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess permanganate by adding a small amount of sodium bisulfite or by bubbling sulfur dioxide gas through the mixture until the manganese dioxide precipitate is dissolved.

-

Isolation: Acidify the clear solution with dilute hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Reduction to Alcohol

The formyl group can be selectively reduced to a primary alcohol, (3-cyano-4-methylphenyl)methanol, using mild reducing agents. This transformation is useful for introducing a hydroxyl group for further functionalization, such as ether or ester formation.

| Reaction | Product | Reagents and Conditions |

| Reduction | (3-cyano-4-methylphenyl)methanol | Sodium borohydride (NaBH₄) in methanol or ethanol. |

-

Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol at 0-5 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise to the solution, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.

Reductive Amination

Reductive amination provides a direct route to synthesize primary, secondary, or tertiary amines from the formyl group. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.

| Reaction | Product | Reagents and Conditions |

| Reductive Amination | (3-cyano-4-methylbenzyl)amine | Ammonia or a primary/secondary amine, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).[2][3] |

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add an excess of the desired amine (e.g., a solution of ammonia in methanol for a primary amine, or a primary/secondary amine for a secondary/tertiary amine, approx. 1.5-2.0 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: To the solution, add sodium cyanoborohydride (NaBH₃CN) (approx. 1.2 eq) in portions.

-

Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

-

Work-up: Carefully acidify the reaction mixture with dilute HCl to decompose the excess reducing agent. Then, make the solution basic with aqueous NaOH.

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or distillation.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the formyl carbon allows for a variety of carbon-carbon bond-forming reactions, which are crucial for building molecular complexity.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, such as malononitrile, in the presence of a weak base to form a new carbon-carbon double bond.[4]

| Reaction | Product | Reagents and Conditions |

| Knoevenagel Condensation | 2-((3-cyano-4-methylphenyl)methylene)malononitrile | Malononitrile, and a catalytic amount of a weak base like piperidine or ammonium acetate in a solvent such as ethanol or toluene.[4][5][6][7] |

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine or ammonium acetate (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized.

The Wittig reaction is a versatile method for converting the formyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent). The stereochemistry of the resulting alkene depends on the nature of the ylide.[8]

| Reaction | Product | Reagents and Conditions |

| Wittig Reaction | 5-(alkenyl)-2-methylbenzonitrile | A phosphorus ylide (e.g., Ph₃P=CHR), typically generated in situ from the corresponding phosphonium salt and a strong base (e.g., n-BuLi, NaH, or t-BuOK) in an aprotic solvent like THF or DMSO.[9][10] |

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a characteristic orange-red color).

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The product can be purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Carbon-Nitrogen Bond Forming Reactions (Schiff Base Formation)

The formyl group readily reacts with primary amines to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.[11][12][13][14]

| Reaction | Product | Reagents and Conditions |

| Schiff Base Formation | N-((3-cyano-4-methylphenyl)methylene)aniline (example) | Aniline (or other primary amine), typically with a catalytic amount of acid (e.g., acetic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene).[11][12][13][14] |

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), aniline (1.0 eq), and a catalytic amount of acetic acid in toluene.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected.

-

Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude imine can be purified by recrystallization or column chromatography.

Visualization of Reactivity and Workflows

Logical Relationship of Formyl Group Reactivity

The following diagram illustrates the central role of the formyl group in this compound and its transformation into various other functional groups.

Caption: Key transformations of the formyl group.

Experimental Workflow for Knoevenagel Condensation

The diagram below outlines a typical experimental workflow for performing a Knoevenagel condensation with this compound.

Caption: Knoevenagel condensation workflow.

Experimental Workflow for Wittig Reaction

This diagram illustrates the steps involved in a typical Wittig reaction starting from the generation of the ylide.

Caption: Wittig reaction experimental workflow.

Conclusion

The formyl group of this compound is a reactive and versatile functional group that can be readily transformed into a variety of other functionalities. This guide provides a foundational understanding and practical protocols for key reactions, including oxidation, reduction, reductive amination, Knoevenagel condensation, Wittig reaction, and Schiff base formation. The provided workflows and data tables serve as a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The strategic manipulation of the formyl group, in concert with the reactivity of the nitrile moiety, opens up a vast chemical space for the development of new molecular entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 12. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. globalconference.info [globalconference.info]

The Pivotal Role of the Nitrile Group in the Reactivity of 5-Formyl-2-methylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-methylbenzonitrile is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its reactivity is governed by the interplay between the electron-withdrawing nitrile group and the electrophilic formyl group. This technical guide provides a comprehensive analysis of the role of the nitrile group in directing the chemical transformations of this compound. We will explore its electronic effects, influence on the reactivity of the formyl group, and its participation in various chemical reactions, supported by available quantitative data and detailed experimental protocols for analogous systems. This document aims to serve as a valuable resource for researchers leveraging this versatile building block in the design and synthesis of novel molecules.

Introduction

This compound, with the CAS number 27613-36-1, is a substituted benzonitrile featuring a formyl group at the 5-position and a methyl group at the 2-position. The presence of both a nitrile (-C≡N) and a formyl (-CHO) group on the same aromatic ring imparts a unique chemical character to the molecule, making it a valuable intermediate in the synthesis of a variety of organic compounds, including heterocycles and pharmacologically active agents.

The nitrile group is a potent electron-withdrawing group through both resonance and inductive effects. This electronic influence is central to the reactivity of this compound, modulating the electrophilicity of the aromatic ring and the formyl group's carbonyl carbon. Understanding the nuanced role of the nitrile group is paramount for predicting and controlling the outcomes of its chemical reactions.

Electronic and Steric Effects of the Nitrile Group

The nitrile group profoundly influences the electronic landscape of the benzene ring in this compound. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common for this specific substitution pattern.

The primary impact of the nitrile group is the significant increase in the electrophilicity of the formyl group's carbonyl carbon. By withdrawing electron density from the ring, the nitrile group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is crucial for a range of reactions, including additions, condensations, and reductions.

The linear geometry of the nitrile group presents minimal steric hindrance, allowing for a wide range of transformations at the nearby formyl group.

Reactions at the Formyl Group

The formyl group is the primary site of reactivity in this compound, with its reactivity significantly modulated by the electron-withdrawing nitrile group.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon makes it readily susceptible to attack by various nucleophiles.

Grignard reagents (RMgX) are expected to react readily with the formyl group to yield secondary alcohols after acidic workup. The nitrile group, being relatively unreactive towards Grignards under standard conditions, remains intact.

General Reaction Scheme:

-

This compound + R-MgX → Intermediate Alkoxide

-

Intermediate Alkoxide + H₃O⁺ → 1-(3-cyano-4-methylphenyl)-1-alkanol

Condensation Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. The electron-withdrawing nitrile group in this compound is expected to facilitate this reaction by increasing the carbonyl's reactivity. This reaction is a valuable tool for C-C bond formation and the synthesis of substituted alkenes.

General Reaction Scheme:

-

This compound + CH₂(CN)₂ (Malononitrile) → 2-((3-cyano-4-methylphenyl)methylene)malononitrile

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | High | General Literature |

| Substituted Benzaldehydes | Malononitrile | Various | Various | 84-99 | [1] |

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. This compound is a suitable substrate for this reaction, reacting with phosphorus ylides to form substituted styrenes. The nitrile group is inert under typical Wittig conditions.

General Reaction Scheme:

-

This compound + Ph₃P=CHR → 1-(3-cyano-4-methylphenyl)-2-R-ethene + Ph₃PO

A patent for a related compound, 2-fluoro-5-formylbenzonitrile, describes a Horner-Wadsworth-Emmons type reaction, a variation of the Wittig reaction.[2]

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| 2-fluoro-5-formylbenzonitrile | dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate | Triethylamine | THF | 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile | Not specified | [2] |

Oxidation and Reduction of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of the formyl group yields 3-cyano-4-methylbenzoic acid, a valuable synthetic intermediate. Common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed.

| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| 5-hydroxymethylfurfural | Pt decorated hydroxyapatite | Water | 5-formyl-2-furancarboxylic acid | 70 | [3] |

| Primary Alcohols | TEMPO/NaOCl/NaClO₂ | Dichloromethane/Water | Carboxylic Acids | High | [4] |

Reduction of the formyl group to a hydroxymethyl group can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, leaving the nitrile group intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the nitrile.

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Benzonitrile | Co-doped hybrid materials | Isopropanol | Benzylamine | High | [5] |

| 5-hydroxymethylfurfural | Electrocatalytic Hydrogenation | NaClO₄ solution | 2,5-bis(hydroxymethyl)furan | High | [6] |

Reactions Involving the Nitrile Group

While the formyl group is generally more reactive, the nitrile group can also participate in specific transformations, often under more forcing conditions.

Hydrolysis

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This would convert this compound to 5-formyl-2-methylbenzoic acid, and with further oxidation of the formyl group, to 2-methylterephthalic acid.

Reduction to Amine

Catalytic hydrogenation or reduction with strong reducing agents like LiAlH₄ can convert the nitrile group to a primary amine (aminomethyl group). This provides a route to compounds containing both a formyl (or its derivatives) and an aminomethyl group.

Cyclization Reactions: Synthesis of Isoindolinones

A particularly important class of reactions for formylbenzonitriles is the synthesis of isoindolinones, a scaffold present in many biologically active molecules. These reactions often proceed via a cascade mechanism where an initial reaction at the formyl group is followed by an intramolecular cyclization involving the nitrile group.

For instance, the reaction of 2-formylbenzonitrile with anilines, induced electrochemically, leads to the formation of N-aryl isoindolinones in moderate to good yields.[7]

| 2-Formylbenzonitrile | Aniline Derivative | Yield of Isoindolinone (%) |

| Unsubstituted | 2-Cyanoaniline | 59 |

| Unsubstituted | 2-Aminobenzophenone | 75 |

| Unsubstituted | 2,4-Dimethylaniline | 64 |

| Unsubstituted | 4-Bromo-2-methylaniline | 67 |

Experimental Protocols (Adapted from Analogous Systems)

As specific, detailed experimental protocols for many reactions of this compound are not widely published, the following protocols are adapted from well-established procedures for analogous compounds. Researchers should optimize these conditions for the specific substrate.

General Procedure for Knoevenagel Condensation

To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol or toluene, 5-10 mL/mmol of aldehyde), a catalytic amount of a weak base (e.g., piperidine or ammonium acetate, 0.1 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

General Procedure for Wittig Reaction

To a suspension of the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq) is added at 0 °C or room temperature. The resulting ylide solution is stirred for a specified time, after which a solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Reduction of the Formyl Group with Sodium Borohydride

To a solution of this compound (1.0 eq) in a protic solvent (e.g., methanol or ethanol), sodium borohydride (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of water or dilute acid. The solvent is partially removed under reduced pressure, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated to give the crude alcohol, which can be further purified by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and potential reaction pathways for this compound.

Caption: General reactivity pathways of this compound.

Caption: Logical workflow for the synthesis of isoindolinones.

Conclusion

The nitrile group in this compound plays a multifaceted and crucial role in defining its reactivity. Its strong electron-withdrawing character significantly enhances the electrophilicity of the formyl group, making it a highly reactive center for a wide array of nucleophilic additions and condensation reactions. While the nitrile group itself can undergo transformations such as hydrolysis and reduction, its most subtle and powerful role is often as a directing and activating group for reactions at the formyl position, culminating in elegant cascade sequences for the synthesis of complex heterocyclic systems like isoindolinones. A thorough understanding of these electronic effects is essential for the strategic design of synthetic routes that utilize this compound as a versatile building block in the development of new chemical entities with potential applications in materials science and drug discovery. Further research to quantify the reactivity of this specific molecule in a broader range of reactions will undoubtedly expand its utility in synthetic organic chemistry.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2012071684A1 - Heterocyclic derivatesï¼preparation processes and medical uses thereof - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 5. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 5-Formyl-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 5-Formyl-2-methylbenzonitrile. Due to the limited availability of specific, in-depth stability data for this molecule in publicly accessible literature, this guide combines available supplier recommendations with a detailed analysis of potential degradation pathways based on its functional groups. Furthermore, it outlines robust experimental protocols for conducting stability studies, enabling researchers to generate specific data for their unique applications and formulations.

Overview of this compound

This compound is a bifunctional aromatic molecule featuring both a formyl (aldehyde) and a nitrile group. This substitution pattern makes it a valuable intermediate in the synthesis of various complex organic molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. The inherent reactivity of the aldehyde group, coupled with the relative stability of the nitrile, dictates its handling and storage requirements.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, proper storage is crucial. The following conditions are recommended based on information from chemical suppliers.

| Parameter | Recommended Condition |

| Temperature | Room Temperature or Refrigerated (4°C) |

| Atmosphere | Inert atmosphere (e.g., under nitrogen) is advisable |

| Container | Tightly sealed, light-resistant container |

| Moisture | Store in a dry, well-ventilated place, protected from moisture |

Potential Degradation Pathways

The chemical stability of this compound is primarily influenced by its aldehyde and nitrile functionalities. Understanding the potential degradation reactions is key to preventing impurity formation and ensuring the compound's suitability for its intended use.

Oxidation of the Aldehyde Group

Aromatic aldehydes are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The primary degradation product would be the corresponding carboxylic acid.

Hydrolysis of the Nitrile Group

Under strongly acidic or basic conditions, the nitrile group can undergo hydrolysis. This typically proceeds through an amide intermediate to form a carboxylic acid.

Hypothetical Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of its functional groups.

Experimental Protocols for Stability Testing

To generate robust, quantitative stability data, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its decomposition and identify potential degradation products.

General Forced Degradation Protocol

The following table outlines a general protocol for a forced degradation study of this compound.

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for up to 48 hours. Withdraw samples at various time points (e.g., 0, 2, 8, 24, 48 hours), neutralize, and analyze by HPLC. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Maintain at room temperature for up to 48 hours. Withdraw samples at various time points, neutralize, and analyze by HPLC. |

| Oxidative Stress | Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for up to 24 hours. Withdraw samples at various time points and analyze by HPLC. |

| Thermal Stress | Store the solid compound in a temperature-controlled oven at 60°C for up to one week. Withdraw samples at various time points and analyze for purity and degradation products. |

| Photostability | Expose the solid compound and a solution of the compound to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. Analyze samples after exposure. |

Analytical Methodology

A stability-indicating analytical method is essential for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm)

-

Column Temperature: 30°C

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study.

Conclusion

While specific quantitative stability data for this compound is not extensively published, an understanding of its functional group chemistry allows for the prediction of potential degradation pathways and the establishment of appropriate storage and handling procedures. For critical applications, particularly in drug development, it is imperative to conduct thorough stability studies as outlined in this guide to ensure the compound's quality, purity, and performance over time. Adherence to the recommended storage conditions will help to minimize degradation and preserve the integrity of this valuable chemical intermediate.

An In-depth Technical Guide to 5-Formyl-2-methylbenzonitrile: Core Chemical Features and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical features of 5-Formyl-2-methylbenzonitrile, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. The document details its physicochemical properties, spectroscopic data, and key reactive characteristics, offering valuable insights for its application in the development of novel compounds.

Core Chemical Properties and Data

This compound (CAS No. 27613-36-1) is a substituted aromatic compound featuring both a formyl (-CHO) and a nitrile (-CN) group, making it a valuable intermediate for a variety of chemical transformations.[1] Its molecular formula is C₉H₇NO, with a molecular weight of 145.16 g/mol .[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 27613-36-1 | [1] |

| Appearance | Off-white to yellow crystalline solid | Typical |

| Boiling Point | 285.5±25.0 °C (Predicted) | |

| Density | 1.13±0.1 g/cm³ (Predicted) | |

| LogP | 1.67918 | [2] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Awaiting definitive experimental data, the expected proton NMR spectrum in CDCl₃ would likely show the following signals: a singlet for the aldehydic proton between 9.9-10.1 ppm, a singlet for the methyl protons around 2.5 ppm, and three aromatic protons in the range of 7.4-8.0 ppm, likely exhibiting complex splitting patterns (e.g., a doublet, a singlet, and a doublet of doublets).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (-CHO) | ~191 |

| Nitrile (-CN) | ~118 |

| Aromatic C-CN | ~112 |

| Aromatic C-CHO | ~135 |

| Aromatic C-CH₃ | ~142 |

| Other Aromatic C | 130-138 |

| Methyl (-CH₃) | ~20 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2220-2260 | C≡N stretch | Nitrile |

| ~1690-1715 | C=O stretch | Aldehyde |

| ~2820 and ~2720 | C-H stretch (Fermi doublet) | Aldehyde |

| ~3030-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Methyl |

| ~1580-1600, ~1450-1500 | C=C stretch | Aromatic Ring |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of the formyl group (M-29) and potentially the methyl group (M-15).

Key Chemical Reactivity

The chemical behavior of this compound is dominated by the reactivity of its formyl and nitrile functionalities. This dual reactivity makes it a versatile building block in organic synthesis.

Reactions of the Formyl Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-cyano-4-methylbenzoic acid, using standard oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a secondary or tertiary amine.

Reactions of the Nitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.

-

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions to form various heterocyclic systems.

Experimental Protocols

Synthesis of this compound via Formylation of 2-Methylbenzonitrile

This protocol is a general representation of a Vilsmeier-Haack formylation reaction, a common method for introducing a formyl group to an activated aromatic ring.

Materials:

-

2-Methylbenzonitrile

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate solution (saturated)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzonitrile in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred solution.

-

To this mixture, add N,N-dimethylformamide dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium acetate solution with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Oxidation of this compound to 3-Cyano-4-methylbenzoic Acid

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (10%)

-

Sodium bisulfite

-

Diethyl ether

Procedure:

-

Dissolve this compound in water in a round-bottom flask.

-

Slowly add a solution of potassium permanganate in water to the flask with stirring.

-

Heat the mixture to reflux for a few hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-